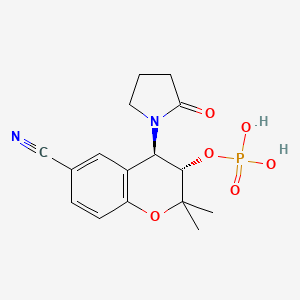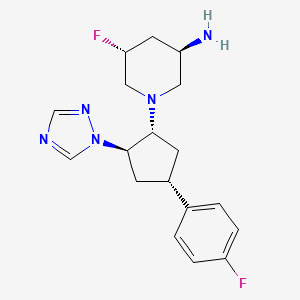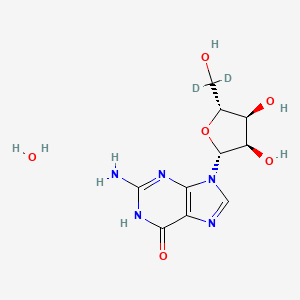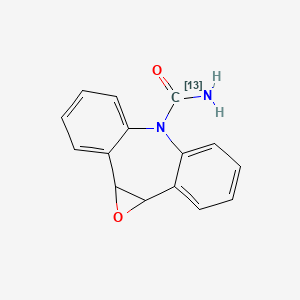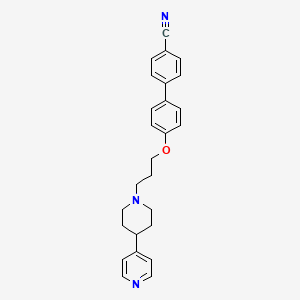
Sigma-1 receptor antagonist 5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sigma-1 receptor antagonist 5 is a compound that interacts with the sigma-1 receptor, a unique ligand-operated chaperone protein found in various tissues, including the central nervous system. Sigma-1 receptors are involved in modulating several physiological processes, including pain perception, neuroprotection, and cellular homeostasis . Sigma-1 receptor antagonists, such as this compound, have shown potential in treating neuropathic pain, neurodegenerative diseases, and other conditions .
Vorbereitungsmethoden
The synthesis of Sigma-1 receptor antagonist 5 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the use of benzylpiperazine derivatives, which are known for their high selectivity towards sigma-1 receptors . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve higher efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Sigma-1 receptor antagonist 5 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., 0-100°C). The major products formed from these reactions depend on the specific reagents and conditions used but generally include various oxidized, reduced, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Sigma-1 receptor antagonist 5 has a wide range of scientific research applications, including:
Wirkmechanismus
Sigma-1 receptor antagonist 5 exerts its effects by binding to the sigma-1 receptor, a chaperone protein located primarily in the endoplasmic reticulum membrane. This binding modulates the receptor’s activity and its interaction with various client proteins, including ion channels and G-protein-coupled receptors . The sigma-1 receptor plays a crucial role in regulating calcium homeostasis, reducing oxidative stress, and promoting cell survival . By antagonizing the sigma-1 receptor, this compound can modulate these pathways, leading to neuroprotective and analgesic effects .
Vergleich Mit ähnlichen Verbindungen
Sigma-1 receptor antagonist 5 can be compared with other sigma-1 receptor antagonists, such as:
BD 1047: Another sigma-1 receptor antagonist known for its neuroprotective and analgesic properties.
RC-752: A novel sigma-1 receptor antagonist with promising antinociceptive activity.
This compound is unique due to its specific chemical structure and high selectivity towards the sigma-1 receptor, which may result in distinct pharmacological profiles and therapeutic potentials compared to other similar compounds .
Eigenschaften
Molekularformel |
C26H27N3O |
|---|---|
Molekulargewicht |
397.5 g/mol |
IUPAC-Name |
4-[4-[3-(4-pyridin-4-ylpiperidin-1-yl)propoxy]phenyl]benzonitrile |
InChI |
InChI=1S/C26H27N3O/c27-20-21-2-4-22(5-3-21)23-6-8-26(9-7-23)30-19-1-16-29-17-12-25(13-18-29)24-10-14-28-15-11-24/h2-11,14-15,25H,1,12-13,16-19H2 |
InChI-Schlüssel |
BYUXJHZOSYXPSS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C2=CC=NC=C2)CCCOC3=CC=C(C=C3)C4=CC=C(C=C4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139233.png)
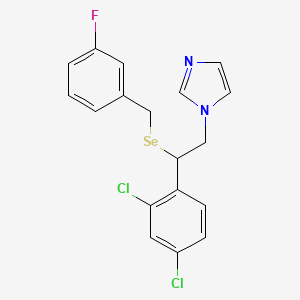
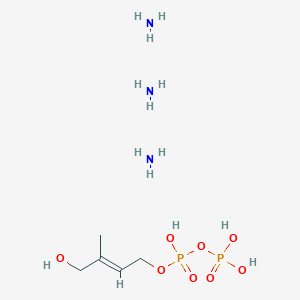
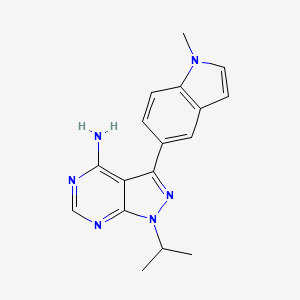
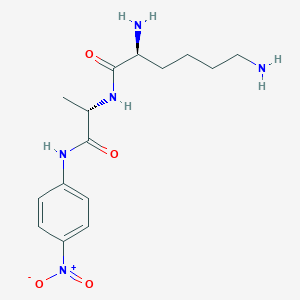
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15139262.png)
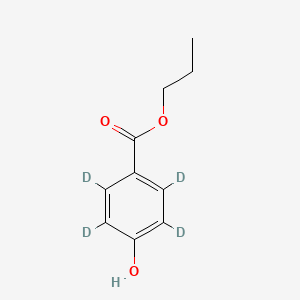
![4-[4-[3-(4-Pyridin-4-ylpiperazin-1-yl)propoxy]phenyl]benzonitrile](/img/structure/B15139271.png)
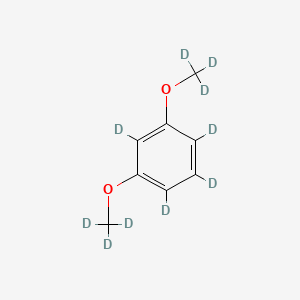
![3-[(3,5-Dibromo-4-butoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one](/img/structure/B15139307.png)
